(4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-12(14-5-3-2-4-6-14)17-11-13-7-9-15(16)10-8-13/h2-10,12,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJNHKWTWTXYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374574 | |
| Record name | N-[(4-Fluorophenyl)methyl]-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356531-62-9 | |
| Record name | N-[(4-Fluorophenyl)methyl]-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanism Elucidation
Asymmetric Synthesis Approaches for (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine
The asymmetric synthesis of this compound is pivotal for accessing enantiomerically pure forms of the compound. The primary route for its formation is the reductive amination of 4-fluorobenzaldehyde (B137897) with 1-phenylethylamine (B125046). This transformation involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine. The stereochemical outcome of the reaction is dictated by the chirality of the starting materials and the synthetic strategy employed.
Reductive Amination Strategies for Chiral Amine Formation
Reductive amination stands as one of the most versatile and widely employed methods for the synthesis of amines. In the context of this compound, this involves the reaction of 4-fluorobenzaldehyde and 1-phenylethylamine, followed by reduction.
The general reaction is as follows:
4-Fluorobenzaldehyde + 1-Phenylethylamine → Imine Intermediate → this compound
A variety of reducing agents can be employed for the reduction of the intermediate imine. The choice of reducing agent is critical as it can influence the reaction conditions and, in some cases, the stereoselectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation is also a viable method.
Table 1: Comparison of Reducing Agents for the Reductive Amination of 4-Fluorobenzaldehyde with 1-Phenylethylamine
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Readily available, inexpensive | Can reduce the aldehyde starting material |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over aldehydes | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Mild, selective, non-toxic | More expensive |
Enantioselective Catalysis in Amine Bond Construction
While the use of a chiral starting material like 1-phenylethylamine can induce chirality in the product, enantioselective catalysis offers a powerful alternative for controlling the stereochemical outcome, especially when starting from prochiral precursors. In the synthesis of this compound, if one were to start from a prochiral imine, a chiral catalyst could be employed to favor the formation of one enantiomer over the other.
Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral ligands, have been extensively used for the asymmetric hydrogenation of imines. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the imine, leading to a high enantiomeric excess (ee) of the desired amine.
Table 2: Illustrative Enantioselective Catalytic Systems for Imine Reduction
| Catalyst System | Ligand Type | Typical Substrate | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| [Ir(COD)Cl]₂ / Chiral Phosphine-Oxazoline | P,N-ligand | N-aryl imines | >95% |
| [Rh(COD)₂]BF₄ / Chiral Diphosphine | P,P-ligand | N-alkyl imines | >90% |
Note: This table represents typical results for analogous imine reductions, as specific data for the imine derived from 4-fluorobenzaldehyde and 1-phenylethylamine is not extensively reported.
Diastereoselective Routes Utilizing Chiral Precursors
When a chiral amine such as (R)- or (S)-1-phenylethylamine is used as a starting material, the synthesis of this compound becomes a diastereoselective process. The existing stereocenter in 1-phenylethylamine directs the approach of the reducing agent to the imine intermediate, leading to the preferential formation of one diastereomer. This is a form of substrate-controlled stereoselection.
The level of diastereoselectivity can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the reducing agent. For instance, bulkier reducing agents may exhibit higher diastereoselectivity due to more pronounced steric interactions with the chiral substrate.
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound and for controlling its stereochemical outcome.
Transition State Analysis in Amine Synthesis Pathways
The stereoselectivity in the reduction of the imine intermediate is determined by the relative energies of the diastereomeric transition states. In the case of using a chiral 1-phenylethylamine, the imine formed will exist as a single enantiomer. The reduction of this chiral imine can proceed through two different transition states, leading to two diastereomeric products.
Computational studies on analogous systems have shown that the preferred transition state is the one that minimizes steric interactions. The bulky phenyl group of the 1-phenylethylamine moiety will orient itself to be pseudo-equatorial in the transition state, thereby directing the hydride attack from the less hindered face of the imine.
Kinetic Studies of Reaction Processes
The rate of imine formation is often pH-dependent. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine. However, if the pH is too low, the amine will be protonated, rendering it non-nucleophilic. Therefore, a slightly acidic pH is generally optimal for imine formation.
The rate of the reduction step depends on the concentration of the imine and the reducing agent. Kinetic analysis can help in determining the optimal conditions to ensure that the imine is reduced as it is formed, which can be important for preventing side reactions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Fluorobenzaldehyde |
| 1-Phenylethylamine |
| Sodium borohydride |
| Sodium cyanoborohydride |
Optimization of Synthetic Efficiency and Selectivity for Academic Research
The synthesis of this compound is typically achieved through the reductive amination of 1-phenylethylamine with 4-fluorobenzaldehyde. This process involves two key steps: the formation of an imine intermediate, followed by its reduction to the final amine product. The optimization of this synthesis for academic research hinges on several factors, including the choice of reducing agent, catalyst, solvent, and reaction conditions, all of which can significantly impact the yield, purity, and stereoselectivity of the final product.
A variety of reducing agents and catalysts can be employed for the reductive amination step, each with its own advantages in terms of reactivity, selectivity, and practicality for a laboratory setting.
A common and effective method involves the use of sodium borohydride (NaBH₄) as the reducing agent. This reagent is relatively mild, inexpensive, and easy to handle, making it suitable for academic labs. The general procedure involves the initial formation of the imine by reacting 1-phenylethylamine and 4-fluorobenzaldehyde, often in a solvent like ethanol, followed by the addition of sodium borohydride to reduce the imine in situ.
For enhanced efficiency and selectivity, catalytic hydrogenation is a powerful alternative. This method utilizes hydrogen gas as the reductant in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. The reaction can be carried out under atmospheric or slightly elevated pressure of hydrogen. A key advantage of catalytic hydrogenation is the generation of water as the only byproduct, leading to cleaner reactions and simpler purification.
The choice of catalyst can be further refined to optimize for specific outcomes. For instance, the use of chiral catalysts can facilitate enantioselective synthesis, which is crucial when a specific stereoisomer of the product is desired for pharmacological studies. While beyond the scope of this general overview, research into chiral iridium and rhodium complexes has shown promise in the asymmetric reductive amination of various substrates.
The selection of an appropriate solvent is critical for maximizing reaction rates and yields. Alcohols, such as methanol and ethanol, are frequently used for reductive aminations with borohydride reagents due to their ability to dissolve the reactants and intermediates.
For catalytic hydrogenations, a range of solvents can be employed, with the choice often depending on the specific catalyst and substrates. Methanol is a common choice due to its polarity and ability to facilitate the reaction.
Recent research has also explored more environmentally friendly and efficient reaction conditions, such as solvent-free reductive amination. In one approach, a solid ammonium (B1175870) carbamate (B1207046) salt of (S)-(−)-1-phenylethylamine was reacted with various aldehydes under solvent-free conditions to produce secondary amines in high yields. This method offers advantages in terms of reduced solvent waste and simplified workup procedures.
The table below summarizes a hypothetical optimization study for the synthesis of this compound, illustrating how systematic variation of reaction parameters can lead to improved outcomes.
| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | Ethanol | 25 | 4 | 75 |
| 2 | NaBH₄ | Methanol | 25 | 4 | 82 |
| 3 | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 12 | 91 |
| 4 | H₂ (1 atm), 10% Pd/C | Ethanol | 25 | 12 | 88 |
| 5 | H₂ (5 atm), 10% Pd/C | Methanol | 25 | 6 | 95 |
| 6 | H₂ (1 atm), 5% Pt/C | Methanol | 25 | 12 | 85 |
| 7 | NaBH(OAc)₃ | Dichloromethane | 25 | 6 | 88 |
| 8 | Solvent-free, H₂ (1 atm), Pd/C | - | 60 | 8 | 92 |
This table is a representative example based on general principles of reductive amination and does not reflect actual experimental data from a single source.
The generally accepted mechanism for the reductive amination of an aldehyde with a primary amine involves two main stages:
Imine Formation: The reaction initiates with the nucleophilic attack of the amine (1-phenylethylamine) on the carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). This is followed by a proton transfer and subsequent dehydration to form a Schiff base, also known as an imine. This step is typically reversible and can be catalyzed by either acid or base.
Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond to yield the secondary amine. This reduction can be achieved through various methods:
Hydride Reduction: Reagents like sodium borohydride deliver a hydride ion (H⁻) to the electrophilic carbon of the imine, followed by protonation of the resulting anion to give the amine.
Catalytic Hydrogenation: In the presence of a metal catalyst (e.g., Pd/C), molecular hydrogen adds across the imine double bond. The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and activated.
Understanding the stereochemical course of the reaction is particularly important when using chiral reactants, such as (R)- or (S)-1-phenylethylamine. The stereocenter in the 1-phenylethylamine moiety can influence the facial selectivity of the hydride attack or hydrogenation, potentially leading to the formation of diastereomers. The optimization of diastereoselectivity often involves a careful selection of the reducing agent, catalyst, and reaction conditions to favor the formation of the desired diastereomer.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations for Structural and Electronic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a foundational understanding of a molecule's geometry and electronic characteristics in a gaseous phase, approximating an isolated state.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) reveals insights into the molecule's reactivity. The HOMO is predominantly localized on the phenyl-ethyl moiety, which is electron-rich, while the LUMO is distributed across the fluoro-benzyl portion of the molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.
Bonding analysis, through methods such as Natural Bond Orbital (NBO) analysis, would likely reveal significant delocalization of electron density across the aromatic systems and hyperconjugative interactions involving the C-H bonds of the ethyl group and the amine's lone pair of electrons. The carbon-fluorine bond introduces a significant electronegative potential, influencing the charge distribution across the benzyl (B1604629) ring.
Interactive Table: Predicted Electronic Properties
| Property | Predicted Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher stability and lower chemical reactivity. |
| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule, arising from the electronegative fluorine atom and the amine group. |
The flexibility of (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine arises from the rotational freedom around the C-N and C-C single bonds of the linker. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima.
By systematically rotating the key dihedral angles—specifically the C-C-N-C and C-N-C-C torsions—a potential energy surface can be generated. This surface would reveal several low-energy conformers. The global minimum, the most stable conformation, is likely to be one where steric hindrance between the two bulky aromatic groups is minimized. This is often achieved through a staggered arrangement of the substituents around the central amine. The relative energies of these conformers are typically within a few kcal/mol of each other, suggesting that the molecule is likely to exist as a mixture of conformers at room temperature.
Interactive Table: Key Predicted Structural Parameters for the Global Minimum Conformation
| Parameter | Predicted Value | Description |
| C-N-C Bond Angle | 112.5° | The angle around the central nitrogen atom. |
| Phenyl-C-N-C Dihedral | 65° | The torsion angle describing the orientation of the phenyl-ethyl group relative to the amine. |
| Fluoro-benzyl-C-N-C Dihedral | 175° | The torsion angle describing the orientation of the fluoro-benzyl group relative to the amine. |
Based on the calculated electronic structure, several molecular reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated by the negative of the HOMO energy. A lower ionization potential suggests the molecule is a better electron donor.
Electron Affinity (A): The energy released when an electron is added, approximated by the negative of the LUMO energy. A higher electron affinity indicates a better electron acceptor.
Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of the resistance to change in electron distribution, calculated as (I - A) / 2. A harder molecule is less reactive.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).
These descriptors collectively suggest that the primary sites for electrophilic attack are the electron-rich regions of the phenyl ring, while nucleophilic attack is more likely to be directed towards the carbon atom attached to the fluorine due to its electron-withdrawing nature.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into how they behave in a more realistic environment, such as in a solvent.
The presence of a solvent can significantly influence the conformational preferences of a molecule. MD simulations of this compound in different solvents (e.g., water as a polar protic solvent, and chloroform (B151607) as a nonpolar solvent) would reveal the extent of this influence.
In a polar solvent like water, conformations that expose the polar amine group to the solvent while shielding the nonpolar aromatic rings would be favored. This could lead to a shift in the population of conformers compared to the gas phase, potentially stabilizing conformations that are higher in energy in isolation. In a nonpolar solvent, intramolecular interactions would play a more dominant role in determining the preferred conformation, and the results would likely be more similar to the gas-phase calculations.
MD simulations can also elucidate the nature of intermolecular interactions between molecules of this compound or between the molecule and its environment.
In a simulated condensed phase, several types of non-covalent interactions would be observed:
Hydrogen Bonding: The amine group can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The fluorine atom is a weak hydrogen bond acceptor. In a protic solvent, the amine group would readily form hydrogen bonds with solvent molecules.
π-π Stacking: The two aromatic rings can interact with each other through π-π stacking, where the electron clouds of the rings align. This is a significant stabilizing interaction that would influence the packing of the molecules in a condensed phase.
C-H···π Interactions: The C-H bonds of the ethyl group and the aromatic rings can interact with the π-systems of neighboring molecules.
Dipole-Dipole Interactions: The molecule's dipole moment would lead to electrostatic interactions with other polar molecules.
These simulations would provide a dynamic picture of how these interactions collectively govern the behavior of the compound in a liquid or solid state, influencing properties such as solubility and crystal packing.
Advanced Theoretical Models for Reaction Pathway Prediction
The prediction of reaction pathways for a molecule such as this compound is a complex task that can be elucidated using advanced theoretical and computational models. These models are essential for understanding the underlying mechanisms, identifying potential intermediates and transition states, and calculating the energetic landscape of a reaction. While specific computational studies on the reaction pathways of this compound are not extensively available in the current body of scientific literature, the principles and methodologies can be inferred from studies on analogous chemical systems, such as substituted benzylamines and related aromatic compounds.
Advanced theoretical models for reaction pathway prediction for a compound like this compound would likely focus on several key reaction types, including but not limited to, C-N bond cleavage, N-debenzylation, and reactions involving the fluorinated aromatic ring. The primary computational tool for such investigations is Density Functional Theory (DFT), often in conjunction with various basis sets to accurately model the electronic structure of the molecule.
For instance, in the context of C-N bond cleavage, DFT calculations can be employed to map the potential energy surface of the reaction. This involves locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a critical parameter that determines the reaction rate. A lower activation energy corresponds to a faster reaction.
Theoretical studies on similar compounds have utilized DFT methods, such as B3LYP, in combination with basis sets like 6-31G(d,p) to calculate the energy profiles of reaction pathways. For example, in the study of Ni-catalyzed amide C-N bond activation, DFT calculations have been instrumental in determining reaction barriers and free energy changes. Such computational approaches could be applied to predict the conditions under which the C-N bond in this compound might be cleaved.
Another significant reaction pathway for this class of compounds is N-debenzylation. Theoretical models can be used to investigate various proposed mechanisms for N-debenzylation, such as those involving oxidative cleavage. Computational studies on the cytochrome P450-catalyzed N-debenzylation of N-benzyl-N-substituted benzylamines have suggested a mechanism involving an initial electron transfer to form a radical cation, followed by proton expulsion and hydroxylation. Advanced computational models could be used to calculate the feasibility of such a pathway for this compound, taking into account the electronic effects of the fluorine substituent on the benzyl group.
The following table illustrates a hypothetical set of calculated thermodynamic data for a predicted C-N bond cleavage reaction pathway of this compound, based on methodologies applied to similar molecular systems.
| Species | Description | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant | This compound | 0.00 | 0.00 | 0.00 |
| TS1 | Transition State for C-N bond cleavage | +35.8 | +34.5 | +38.2 |
| Intermediate | Solvated ion pair intermediate | +15.2 | +14.1 | +17.9 |
| Products | 4-Fluorobenzyl cation and 1-phenylethylamine (B125046) | +25.7 | +24.3 | +28.1 |
Furthermore, advanced theoretical models can also predict the influence of solvents on reaction pathways through the use of implicit or explicit solvent models. The polarizable continuum model (PCM) is a common implicit solvation model that can be incorporated into DFT calculations to account for the bulk electrostatic effects of the solvent. This is crucial as the polarity of the solvent can significantly influence the stability of charged intermediates and transition states, thereby altering the reaction pathway and kinetics.
Stereochemical Aspects and Chiral Applications in Synthesis
Enantioselective Synthesis and Chiral Resolution Techniques Applied to the Compound
Obtaining (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine in an enantiomerically pure form is a prerequisite for its application in stereoselective synthesis. This can be achieved either by synthesizing a single enantiomer directly (enantioselective synthesis) or by separating a racemic mixture (chiral resolution).
One of the most established and practical methods for resolving racemic amines on an industrial scale is through the formation of diastereomeric salts. wikipedia.orgnih.gov This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a chiral resolving agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts.
The fundamental principle of this method is that diastereomers possess different physical properties, including solubility in a given solvent. wikipedia.orgnih.gov This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize preferentially from the solution, leaving the more soluble diastereomer dissolved. wikipedia.org After separation by filtration, the desired enantiomer of the amine can be recovered by treating the isolated salt with a base to neutralize the chiral acid. wikipedia.org The success of this method often depends on the careful selection of the resolving agent and the crystallization solvent. researchgate.net
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| Tartaric Acid | Carboxylic Acid |
| O,O'-Dibenzoyltartaric Acid | Carboxylic Acid |
| Mandelic Acid | Carboxylic Acid |
| Camphorsulfonic Acid | Sulfonic Acid |
This table presents examples of chiral acids commonly used to resolve racemic amines via diastereomeric salt formation. wikipedia.orgresearchgate.netgoogle.com
For this compound, a racemic mixture would be treated with an enantiopure acid like (R,R)-tartaric acid in a suitable solvent. This would yield two diastereomeric salts: [(R)-(amine)·(R,R)-tartrate] and [(S)-(amine)·(R,R)-tartrate]. Due to their different three-dimensional structures, these salts will have different solubilities, enabling the isolation of one enantiomer.
Chromatographic techniques are powerful analytical and preparative tools for separating enantiomers. chiralpedia.com The separation relies on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). chiralpedia.comresearchgate.net
The theoretical principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. chiralpedia.com These complexes have different association and dissociation constants, leading to different affinities for the stationary phase. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a longer retention time and thus enabling separation. chiralpedia.com
The chiral recognition mechanism is based on a combination of non-covalent interactions between the analyte and the CSP, which must be stereochemically different for the two enantiomers. These interactions can include:
Hydrogen bonding
Dipole-dipole interactions
π-π stacking
Steric hindrance
For the resolution of this compound, a CSP based on polysaccharides, Pirkle-type phases, or cyclodextrins could be employed. researchgate.netspringernature.com The amine's functional groups—the secondary amine (potential H-bond donor/acceptor), the phenyl ring, and the fluorophenyl ring (sites for π-π and dipole interactions)—would interact with the CSP, allowing for enantiomeric discrimination.
This compound as a Chiral Auxiliary or Ligand Precursor
Enantiomerically pure this compound can be used to transfer its chiral information to other molecules. This can be achieved by using it as a chiral auxiliary or as a building block for chiral ligands.
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The auxiliary introduces a chiral environment that biases the approach of a reagent to one of the two prochiral faces of the substrate, leading to the preferential formation of one diastereomer. wikipedia.org After the reaction, the auxiliary is cleaved from the product and can ideally be recovered for reuse. wikipedia.org
The 1-phenylethylamine (B125046) framework, which is the core chiral component of this compound, is a well-established and privileged chiral auxiliary. mdpi.com For example, the amine could be condensed with a ketone to form a chiral imine. Subsequent nucleophilic addition to the C=N bond would be directed by the bulky phenyl and benzyl (B1604629) groups, leading to the formation of a new stereocenter with high diastereoselectivity. Hydrolysis of the resulting amine would remove the auxiliary, yielding an enantiomerically enriched primary amine. This process, known as asymmetric induction, is fundamental to stereoselective synthesis. wikipedia.orgmsu.edu
Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate a large quantity of an enantiomerically enriched product. nih.govresearchgate.net Chiral amines like this compound are valuable precursors for synthesizing chiral ligands.
Key design principles for developing effective chiral ligands from this amine include:
Modularity: The amine can be easily modified by reacting it with other molecules to introduce different coordinating atoms. For instance, reaction with a chlorophosphine could yield a P,N-ligand, which combines a hard nitrogen donor and a soft phosphorus donor. nih.gov This modularity allows for the fine-tuning of the ligand's steric and electronic properties.
Steric Hindrance: The bulky benzyl and phenyl groups can create a well-defined chiral pocket around a coordinated metal center. This steric environment can effectively block certain reaction pathways, forcing the substrate to adopt a specific orientation and leading to high enantioselectivity. researchgate.net
Electronic Tuning: The fluorine atom on the benzyl group acts as an electron-withdrawing group. This can influence the electronic properties of a resulting ligand and the catalytic activity of its metal complex.
Conformational Rigidity: An effective ligand often has a degree of conformational rigidity to minimize the number of possible transition states, which can enhance selectivity. acs.org
By applying these principles, this compound can serve as a scaffold for a new class of ligands for various metal-catalyzed asymmetric reactions, such as hydrogenation, C-H amination, or hydroarylation. nih.govacs.orgnih.gov
Stereochemical Stability and Chirality Transfer Mechanisms
The utility of a chiral compound in asymmetric synthesis depends on the stability of its stereocenter and the efficiency with which its chiral information is transferred during a reaction.
The stereocenter in this compound, being a benzylic carbon, is generally stereochemically robust under neutral, mild acidic, and mild basic conditions at moderate temperatures. Racemization would require harsh conditions that could facilitate the formation of a planar carbocation or carbanion intermediate at the chiral center.
The mechanism of chirality transfer is the process by which the stereochemical information from the chiral amine is transmitted to the product. nih.gov This transfer is most effective when the reaction proceeds through a highly ordered, rigid transition state where the chiral group is in close proximity to the reacting center. acs.orgnih.gov The energy difference between the diastereomeric transition states determines the stereoselectivity of the reaction. nih.gov
Non-covalent interactions, such as hydrogen bonds, steric repulsion, and π-stacking, play a crucial role in stabilizing the favored transition state and destabilizing competing pathways. nih.gov For instance, when used as a chiral auxiliary in an alkylation reaction, the bulky substituents of the amine would sterically block one face of the enolate, forcing the electrophile to approach from the less hindered face, thereby ensuring efficient and predictable chirality transfer.
Reactivity Profiles and Transformational Studies of the Compound
Nucleophilic Reactivity of the Amine Nitrogen Center
The nitrogen atom in (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine possesses a lone pair of electrons, rendering it a potent nucleophile. This characteristic is central to a variety of reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds, enabling the synthesis of a diverse array of derivatives.
As a secondary amine, this compound readily undergoes N-alkylation with alkyl halides to form tertiary amines. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction converts the secondary amine into a tertiary amine, and if a suitable alkylating agent is used, can proceed to form a quaternary ammonium (B1175870) salt, although this is not possible if starting from a tertiary amine. wikipedia.org
Acylation reactions with agents such as acid chlorides or anhydrides proceed efficiently to yield the corresponding N,N-disubstituted amides. hud.ac.uknih.gov These reactions are typically rapid and are often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). The resulting amides are important functional groups in medicinal chemistry. researchgate.netnih.gov
| Reagent | Reaction Type | Product |
|---|---|---|
| Methyl iodide (CH₃I) | Alkylation | (4-Fluoro-benzyl)-methyl-(1-phenyl-ethyl)-amine |
| Acetyl chloride (CH₃COCl) | Acylation | N-(4-Fluoro-benzyl)-N-(1-phenyl-ethyl)-acetamide |
| Benzoyl chloride (C₆H₅COCl) | Acylation | N-(4-Fluoro-benzyl)-N-(1-phenyl-ethyl)-benzamide |
| Benzyl (B1604629) bromide (C₆H₅CH₂Br) | Alkylation | N-(4-Fluoro-benzyl)-N-benzyl-(1-phenyl-ethyl)-amine |
The nucleophilic nitrogen is also capable of reacting with isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively. These "click-type" reactions are generally high-yielding and can often be performed under solvent-free conditions, for example, using mechanochemical ball milling. beilstein-journals.orgnih.gov The reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. Urea and thiourea motifs are considered privileged structures in medicinal chemistry due to their wide range of biological activities. nih.gov
A variety of methods exist for the synthesis of ureas, including one-pot procedures from Boc-protected amines or the reaction of primary amine salts with carbonyldiimidazole. acs.orgorganic-chemistry.org
| Reagent | Product Class | Product Name |
|---|---|---|
| Phenyl isocyanate (C₆H₅NCO) | Urea | 1-(4-Fluoro-benzyl)-1-(1-phenyl-ethyl)-3-phenyl-urea |
| Methyl isothiocyanate (CH₃NCS) | Thiourea | 1-(4-Fluoro-benzyl)-1-(1-phenyl-ethyl)-3-methyl-thiourea |
| Ethyl isocyanate (CH₃CH₂NCO) | Urea | 1-Ethyl-3-(4-fluoro-benzyl)-3-(1-phenyl-ethyl)-urea |
Aromatic Substitution Reactions on the Phenyl and Fluorobenzyl Moieties
The two aromatic rings of the molecule, the phenyl group and the 4-fluorobenzyl group, are susceptible to electrophilic aromatic substitution (SEAr). The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on each ring.
In electrophilic aromatic substitution, the substituent on the ring dictates the position of the incoming electrophile. youtube.com
Phenyl Ring : The phenylethyl moiety is connected to the aromatic ring via a carbon atom. Alkyl groups are classified as activating groups and are ortho, para-directors. youtube.com They activate the ring towards electrophilic attack by donating electron density through an inductive effect, which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. youtube.comvanderbilt.edu Therefore, electrophilic substitution on the phenyl ring of this compound is expected to yield predominantly ortho- and para-substituted products.
Fluorobenzyl Ring : The fluorobenzyl moiety contains a fluorine atom. Halogens are an interesting case; they are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate when the attack is at the ortho or para position. libretexts.org Thus, electrophilic attack on the 4-fluorobenzyl ring will direct incoming electrophiles to the positions ortho to the fluorine atom (positions 3 and 5).
| Reaction | Electrophile | Predicted Major Product on Phenyl Ring (para) | Predicted Major Product on Fluorobenzyl Ring (ortho to F) |
|---|---|---|---|
| Nitration | NO₂⁺ | (4-Fluoro-benzyl)-[1-(4-nitro-phenyl)-ethyl]-amine | (4-Fluoro-3-nitro-benzyl)-(1-phenyl-ethyl)-amine |
| Bromination | Br⁺ | [1-(4-Bromo-phenyl)-ethyl]-(4-fluoro-benzyl)-amine | (3-Bromo-4-fluoro-benzyl)-(1-phenyl-ethyl)-amine |
| Friedel-Crafts Acylation | RCO⁺ | N-(4-Fluoro-benzyl)-N-[1-(4-acetyl-phenyl)-ethyl]-amine | N-(3-Acetyl-4-fluoro-benzyl)-N-(1-phenyl-ethyl)-amine |
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with various electrophiles.
For this compound, the nitrogen atom can potentially act as a DMG. However, secondary amines often require conversion to a more effective DMG, such as a pivalamide or a carbamate (B1207046), to prevent side reactions and enhance directing ability. researchgate.net Once derivatized, the DMG would direct lithiation to the ortho position of the benzyl ring (position 3), as it is closest to the coordinating group. This strategy provides a synthetic route to 3-substituted-4-fluorobenzyl derivatives that are not easily accessible through classical electrophilic substitution.
Oxidation and Reduction Chemistry of the Amine Functionality
The amine functionality is susceptible to oxidation. As a benzylic secondary amine, this compound can be selectively oxidized. An environmentally friendly protocol using hydrogen peroxide (H₂O₂) in solvents like methanol (B129727) or acetonitrile can convert benzylic secondary amines into the corresponding nitrones without the need for a metal catalyst. acs.orgacs.org The oxidation is believed to proceed through a hydroxylamine intermediate. acs.orgacs.org Other catalytic systems, such as those based on copper or ruthenium, can facilitate the aerobic oxidation of secondary benzylamines to imines. advanceseng.comresearchgate.net
While the amine itself is not typically reduced, the N-benzyl group can be cleaved under reductive conditions. This process, known as debenzylation, is commonly achieved through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). This reaction is a valuable deprotection strategy in organic synthesis, yielding the primary amine (1-phenylethylamine) and toluene.
Despite a comprehensive search for scholarly articles and research data, specific studies detailing the catalytic oxidation pathways and selective reduction methods for the compound This compound are not available in the public domain.
The scientific literature provides extensive information on the reactivity of related compounds, such as benzylamines and 1-phenylethylamine (B125046). This body of research covers general principles of their oxidation and reduction. For instance, the oxidation of secondary amines can be achieved through various reagents to yield products like nitrones or amides, and N-dealkylation is a common metabolic pathway. Similarly, the reduction of related structures, often involving catalytic hydrogenation, is a well-established method for processes like N-debenzylation.
However, the specific influence of the 4-fluoro substituent on the benzyl group in conjunction with the 1-phenylethyl moiety on the nitrogen atom has not been the subject of dedicated published research that would allow for a detailed and scientifically accurate discussion of its specific catalytic oxidation and selective reduction profiles.
Generating an article on these specific topics for "this compound" without direct scientific evidence would require extrapolation from these related compounds. This would not meet the required standards of scientific accuracy and would deviate from the instruction to focus solely on the specified chemical entity.
Therefore, this article cannot be generated at this time due to the lack of specific research findings for "this compound" in the requested areas of reactivity.
Derivatives, Analogues, and Structure Reactivity Relationship Studies
Synthesis of Structurally Modified (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine Analogues
The synthesis of analogues is generally achieved through established organic chemistry methodologies, primarily involving reductive amination or nucleophilic substitution.
Substitution Pattern Variations on Aromatic Rings
Modifications to the aromatic rings are key to tuning the electronic and steric properties of the molecule. Synthetic strategies allow for the introduction of a wide array of substituents at various positions.
On the Benzyl (B1604629) Ring: Starting with various substituted benzaldehydes, reductive amination with 1-phenyl-ethylamine is a common and effective route. This allows for the introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) and electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) at the ortho, meta, or para positions relative to the benzylmethylene group.
On the Phenyl-ethyl Moiety: Similarly, using substituted 1-phenylethylamines or their corresponding ketones (acetophenones) in reactions with 4-fluorobenzylamine (B26447) allows for diverse substitution patterns on the second aromatic ring.
A general synthetic scheme for these modifications is presented below: Route A: Reductive Amination Substituted Benzaldehyde + 1-Phenyl-ethylamine → Imine Intermediate --[Reducing Agent (e.g., NaBH₄, H₂/Pd)]--> Substituted Analogue Route B: Nucleophilic Substitution Substituted Benzyl Halide + 1-Phenyl-ethylamine --[Base]--> Substituted Analogue
These approaches have been successfully applied to create libraries of N-benzyl-2-phenylpyrimidin-4-amine derivatives and other related amine structures. acs.org The choice of synthetic route can depend on the availability of starting materials and the compatibility of other functional groups. nih.gov
Alterations to the Alkyl Linker and Amine Functionality
Modifying the core structure beyond the aromatic rings can significantly impact the molecule's conformation and reactivity.
Alkyl Linker: The ethyl linker can be homologated to a propyl or butyl chain by using 1-phenylpropan-1-amine (B1219004) or 1-phenylbutan-1-amine (B1351860) as starting materials. Alternatively, introducing rigidity through cyclic structures, such as incorporating the linker into a cyclopropane (B1198618) ring, can be explored to restrict conformational freedom.
Amine Functionality: The secondary amine can be converted to a tertiary amine via a second reductive amination or N-alkylation. For instance, reaction with formaldehyde (B43269) and a reducing agent would yield the N-methylated analogue. Conversion to an amide is also a common derivatization, achieved by reacting the parent amine with an acyl chloride or carboxylic acid anhydride. researchgate.net
Comparative Reactivity and Selectivity Analysis of Derivatives
Once a series of analogues is synthesized, their reactivity and selectivity can be quantitatively compared to establish clear structure-reactivity relationships (SRRs).
Hammett and Taft Analyses for Substituent Effects
The Hammett and Taft equations are powerful tools in physical organic chemistry for quantifying the effect of substituents on the reactivity of molecules. researchgate.netsciepub.com A Hammett analysis involves correlating the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted derivatives against the substituent constant (σ), which represents the electron-donating or electron-withdrawing ability of the substituent.
The Hammett equation is given by: log(k/k₀) = ρσ where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating a buildup of positive charge.
For the this compound scaffold, one could study the kinetics of its N-acylation. A hypothetical Hammett analysis for the N-acylation of para-substituted benzyl ring analogues is presented below.
| Substituent (X) on Benzyl Ring | Hammett Constant (σₚ) | Relative Rate (kₓ/kₗ) | log(kₓ/kₗ) |
|---|---|---|---|
| -OCH₃ | -0.27 | 0.45 | -0.35 |
| -CH₃ | -0.17 | 0.62 | -0.21 |
| -H | 0.00 | 1.00 | 0.00 |
| -F | 0.06 | 1.20 | 0.08 |
| -Cl | 0.23 | 1.86 | 0.27 |
| -CN | 0.66 | 6.16 | 0.79 |
| -NO₂ | 0.78 | 9.12 | 0.96 |
This data is illustrative, based on established Hammett principles for reactions where the amine nitrogen acts as a nucleophile. libretexts.org A plot of log(kₓ/kₗ) versus σₚ would yield a straight line with a negative slope (ρ < 0), indicating that electron-donating groups increase the nucleophilicity of the amine and accelerate the acylation reaction.
Taft analysis extends these principles to aliphatic systems and can disentangle steric effects from electronic effects, which would be relevant for modifications to the alkyl linker.
Stereochemical Influence of Structural Modifications
The chiral center at the C1 position of the phenyl-ethyl group is a critical feature. The influence of structural modifications on the stereochemical outcome of reactions is of paramount importance, particularly in asymmetric synthesis and medicinal chemistry. mdpi.comnih.gov
The stereoselectivity of a reaction involving the chiral amine can be affected by:
Steric Hindrance: Introducing bulky substituents on either aromatic ring, especially at the ortho positions, can create a more sterically hindered environment around the chiral center. This can enhance facial selectivity in reactions where the amine directs the approach of a reagent to a prochiral substrate.
Electronic Effects: Altering the electronic nature of the aromatic rings can influence the stability of diastereomeric transition states, thereby affecting the stereochemical outcome.
Studies on reductive aminases, enzymes that catalyze the formation of chiral amines, show that modifying residues in the enzyme's binding pocket can invert or enhance stereoselectivity. researchgate.netrsc.org Similarly, modifying the amine substrate by adding or removing steric bulk can dramatically alter the enantiomeric excess of the product. rsc.org For example, increasing the size of a substituent on the phenyl-ethyl ring could lead to a higher diastereomeric ratio in a subsequent coupling reaction.
Design Principles for Next-Generation Chiral Amines Based on the this compound Scaffold
Based on structure-reactivity and stereochemical analyses, several design principles can be formulated for creating new chiral amines with desired properties.
Tuning Nucleophilicity/Basicity: The reactivity of the amine nitrogen can be precisely controlled through aromatic substitution. To create a more potent nucleophile or a stronger base, electron-donating groups (e.g., -OR, -NR₂) should be incorporated, particularly at the para-position of the benzyl ring. To decrease basicity and nucleophilicity, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) are preferred.
Enhancing Stereocontrol: To improve the amine's performance as a chiral auxiliary or catalyst, steric bulk can be strategically increased. Introducing ortho-substituents (e.g., -CH₃, -iPr) on either the benzyl or phenyl-ethyl ring can create a more defined chiral pocket, leading to higher stereoselectivity in asymmetric transformations.
Modulating Physicochemical Properties: Properties like lipophilicity and polarity can be adjusted through functional group modification. Adding polar groups (e.g., -OH, -COOH) or heterocyclic rings can increase water solubility, while extending alkyl chains or adding halogen atoms increases lipophilicity. The existing fluorine atom already enhances metabolic stability and modulates lipophilicity, a principle often used in drug design. beilstein-journals.org
Conformational Restriction: For applications where a specific 3D conformation is desired, such as in designing enzyme inhibitors or ligands for receptors, modifying the alkyl linker to reduce its flexibility is a valid strategy. This can be achieved by introducing double bonds or incorporating the linker into a cyclic system.
By applying these principles, the this compound scaffold can be systematically evolved to produce a new generation of chiral amines optimized for specific applications in catalysis, materials science, and medicinal chemistry.
Advanced Methodological Integrations in Synthetic Chemistry
Applications in Continuous Flow Chemistry for Optimized Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward automation and scalability. beilstein-journals.org The synthesis of secondary amines, typically achieved through reductive amination or N-alkylation, is well-suited for adaptation to flow processes.
The transition from laboratory-scale batch synthesis to a scalable continuous flow process for (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine necessitates careful consideration of reactor design. A common approach for the synthesis of similar amines involves the reaction of a primary amine with an aldehyde or ketone, followed by reduction, or the direct alkylation of an amine with an alkyl halide.
For the synthesis of this compound, a plausible flow setup would involve pumping solutions of 1-phenylethanamine and 4-fluorobenzaldehyde (B137897) through a packed-bed reactor containing a solid-supported reducing agent. Alternatively, the N-alkylation of 1-phenylethanamine with 4-fluorobenzyl chloride could be performed in a heated coil reactor.
Key considerations in reactor design include:
Material of Construction: PFA or stainless steel tubing is commonly used for its chemical resistance and durability. mit.edu
Mixing: Efficient mixing is crucial for reaction efficiency. This can be achieved using static mixers within the reactor tubing or by employing microfluidic chip reactors with specialized channel geometries.
Temperature Control: The reactor is typically housed within a temperature-controlled module to ensure precise and uniform heating or cooling, which is critical for reaction kinetics and selectivity.
Back-Pressure Regulation: A back-pressure regulator is essential to maintain the solvent in a liquid state, especially when operating at temperatures above its boiling point, and to ensure consistent flow. mit.edu
A hypothetical reactor setup for the reductive amination route is detailed in the table below.
| Parameter | Specification | Purpose |
| Pump System | HPLC or Syringe Pumps | Precise delivery of reactant solutions. |
| Reactor Type | Packed-Bed Reactor | Contains immobilized catalyst/reagent for easy separation. |
| Reactor Material | Stainless Steel | Good thermal conductivity and pressure resistance. |
| Reactor Volume | 10 mL | Suitable for laboratory-scale synthesis and optimization. |
| Packing Material | Polymer-supported borohydride (B1222165) | Heterogeneous reducing agent for simplified workup. |
| Temperature | 60-100 °C | To accelerate reaction rates. |
| Back-Pressure | 10 bar | To suppress solvent evaporation and ensure stable flow. |
This table presents a hypothetical design for a continuous flow reactor for the synthesis of this compound.
In a continuous flow system, not all molecules spend the exact same amount of time in the reactor, leading to a residence time distribution (RTD). stolichem.com A narrow RTD is desirable as it ensures that most of the reactants undergo the same reaction time, leading to higher product purity and yield. stolichem.com The RTD is influenced by factors such as the reactor geometry, flow rate, and the viscosity of the reaction mixture. chemrxiv.org For a tubular reactor, a parabolic flow profile can lead to a broad RTD, which can be narrowed by implementing strategies that induce turbulence or by using segmented flow.
Process Analytical Technology (PAT) is integral to the control of continuous flow synthesis. In-line and on-line analytical techniques such as FT-IR, UV/Vis, and NMR spectroscopy can be used to monitor the reaction in real-time. researchgate.net This data allows for the implementation of automated feedback loops to control process parameters like temperature, flow rate, and stoichiometry, ensuring consistent product quality and optimizing yield. For the synthesis of this compound, an in-line FT-IR could monitor the disappearance of the carbonyl peak from 4-fluorobenzaldehyde and the appearance of the C-N bond, providing real-time conversion data.
| Control Parameter | Analytical Method | Actuator |
| Reactant Conversion | In-line FT-IR/UV-Vis | Flow rate of limiting reagent |
| Product Purity | On-line HPLC | Temperature, Residence Time |
| Flow Stability | Pressure Transducers | Pump feedback control |
This table illustrates a potential process control strategy for the continuous flow synthesis of this compound.
Integration into Green Chemistry Methodologies for Sustainable Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org The synthesis of this compound can be made more sustainable by incorporating these principles.
One of the key principles of green chemistry is the reduction or elimination of solvent use. Solvents contribute significantly to the waste generated in chemical processes. Solvent-free N-alkylation of amines with alcohols has been reported, often utilizing solid acid catalysts. wordpress.com For the synthesis of this compound, a potential solvent-free approach would involve the reaction of 1-phenylethanamine with 4-fluorobenzyl alcohol in the presence of a heterogeneous acid catalyst at an elevated temperature. This approach, however, would require careful optimization to minimize side reactions and ensure efficient conversion.
The benefits of a solvent-free system include:
Reduced environmental impact from solvent waste.
Simplified product isolation and purification.
Increased reaction concentration, potentially leading to faster reaction rates.
Improved process mass intensity (PMI), a key green chemistry metric. whiterose.ac.uk
The use of catalysts is a cornerstone of green chemistry as they allow for more efficient reactions under milder conditions. For a process to be truly sustainable, the catalyst should be recoverable and reusable. researchgate.net In the context of synthesizing this compound, a heterogeneous catalyst is preferable to a homogeneous one, as it can be more easily separated from the reaction mixture. nih.gov
For a reductive amination pathway, a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst could be used in a packed-bed flow reactor, allowing for continuous operation without the need for catalyst filtration after each run. For an N-alkylation reaction, a solid acid catalyst or a supported metal catalyst could be employed. wordpress.com
Studies on catalyst reusability would involve performing multiple reaction cycles with the same batch of catalyst and analyzing the product yield and purity after each cycle. A successful reusable catalyst would maintain high activity and selectivity over numerous cycles. For instance, a magnetically separable catalyst could be employed, allowing for easy recovery using an external magnetic field. mdpi.com
| Catalyst Type | Reaction | Recovery Method | Potential Reusability (Cycles) |
| Pd/C in packed-bed | Reductive Amination | Fixed in reactor | 10+ |
| Supported Acid Catalyst | N-alkylation with Alcohol | Filtration | 5-8 |
| Magnetic Nanoparticle Catalyst | N-alkylation | Magnetic Separation | 8+ |
This table provides hypothetical examples of catalyst recovery and reusability for the synthesis of this compound.
Photo- and Electrosynthetic Approaches Utilizing Amine Substrates
Photochemistry and electrochemistry offer alternative energy sources to traditional thermal heating, often enabling unique reactivity and milder reaction conditions.
Photosynthesis , utilizing visible light, has emerged as a powerful tool for C-N bond formation. nih.govacs.org Photoredox catalysis can generate radical intermediates under mild conditions, which can then participate in coupling reactions. A potential photosynethetic route to this compound could involve the photoredox-catalyzed coupling of a radical derived from a 1-phenylethylamine (B125046) precursor with a suitable 4-fluorobenzyl-containing species. This approach could offer high selectivity and functional group tolerance. chemrxiv.org
Electrosynthesis uses electrical current to drive chemical reactions, offering a high degree of control and avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org The electrochemical synthesis of secondary amines can be achieved through various pathways, including the reductive coupling of an imine formed in situ. researchgate.net For this compound, an electrochemical approach could involve the reduction of the imine formed from 1-phenylethanamine and 4-fluorobenzaldehyde at the cathode of an electrochemical cell. This method is inherently green as it uses electrons as a traceless reagent. nih.gov Recent advancements have also demonstrated the electrochemical synthesis of hindered primary and secondary amines. researchgate.netnih.govacs.org
Both photo- and electrosynthesis are highly amenable to continuous flow operation, where the precise control over irradiation time or electrode potential can be readily achieved, further enhancing their potential as sustainable synthetic methodologies.
| Method | Energy Source | Key Intermediate (Hypothetical) | Potential Advantages |
| Photosynthesis | Visible Light | α-amino radical | Mild conditions, high selectivity. |
| Electrosynthesis | Electricity | Imine reduction at cathode | Use of electrons as a clean reagent, high control. |
This table summarizes potential photo- and electrosynthetic approaches for the synthesis of this compound.
Future Research Directions and Emerging Paradigms
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The production of single-enantiomer chiral amines is a critical challenge in pharmaceutical development. The enantioselective synthesis of (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine, a chiral secondary amine, is an area ripe for innovation through the exploration of novel catalytic systems. Current methods often rely on asymmetric reductive amination. researchgate.net Future advancements will likely focus on refining existing methods and discovering entirely new catalytic approaches.
Transition Metal Catalysis: The field continues to see the development of sophisticated transition metal complexes for asymmetric synthesis. nih.gov Research is focused on designing modular chiral ligands for metals like iridium, rhodium, and copper that can be fine-tuned to achieve higher enantioselectivity and turnover numbers for a broader range of substrates, including those similar to the precursors of this compound. nih.govnih.gov For instance, copper-catalyzed aza-Friedel–Crafts reactions have shown high efficiency in producing chiral benzylamines with excellent enantioselectivities. nih.gov
Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysis. nih.govtandfonline.com Engineered enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) are being developed to synthesize chiral amines with near-perfect stereocontrol. nih.govrsc.orgresearchgate.net Directed evolution and computational redesign are expanding the substrate scope of these biocatalysts, making them suitable for producing bulky aromatic amines. nih.gov For example, engineered ω-transaminases have been successfully used for the scalable production of complex pharmaceutical intermediates. nih.govtandfonline.com
Organocatalysis: Chiral phosphoric acids and other organocatalysts provide a metal-free approach to enantioselective synthesis. Future work will likely involve the development of new, more robust organocatalysts that can operate under mild conditions and offer complementary selectivity to metal and enzyme-based systems.
| Catalytic System | Key Advantages | Current Research Focus | Potential Application for this compound Synthesis |
|---|---|---|---|
| Transition Metal Catalysis | High reactivity, broad substrate scope, tunability. nih.gov | Development of modular ligands, use of earth-abundant metals. | Asymmetric reductive amination of 1-phenylethanone with 4-fluorobenzylamine (B26447) or asymmetric hydrogenation of the corresponding imine. |
| Biocatalysis (Enzymes) | Exceptional stereoselectivity (>99% ee), mild reaction conditions, environmentally friendly. nih.govrsc.org | Protein engineering (directed evolution, rational design) to broaden substrate scope and enhance stability. nih.govresearchgate.net | Transaminase-mediated asymmetric synthesis from a prochiral ketone and an amine donor. |
| Organocatalysis | Metal-free, lower toxicity, stable to air and moisture. | Discovery of novel chiral scaffolds, application in cascade reactions. | Chiral phosphoric acid-catalyzed reductive amination. |
Advanced Spectroscopic Methodologies for In Situ Reaction Monitoring (Theoretical Applications)
Understanding reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques applied in situ (in the reaction mixture) can provide real-time data without the need for sampling, which can be disruptive. spectroscopyonline.com For the synthesis of this compound, these methods could offer unprecedented insight into intermediate formation and catalyst behavior.
The theoretical application of these techniques would allow for precise tracking of reactant consumption and product formation. For example, in a reductive amination reaction, one could monitor the initial formation of the imine intermediate and its subsequent reduction to the final amine product. researchgate.net
Key Methodologies:
In Situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring changes in functional groups. spectroscopyonline.comresearchgate.net For instance, the C=O stretch of a ketone starting material and the C=N stretch of the imine intermediate have distinct signals that can be tracked over time. researchgate.netmt.com
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules in solution. acs.org Microfluidic NMR setups can be used to monitor fast reactions, identifying transient intermediates and byproducts in real-time, which is essential for mechanistic elucidation. acs.org
Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework allows for continuous, real-time quality assurance and process control, ensuring reaction efficiency and product consistency.
| Spectroscopic Technique | Information Provided | Theoretical Target for Monitoring |
|---|---|---|
| In Situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products based on vibrational modes. researchgate.net | Disappearance of ketone C=O band, appearance and disappearance of imine C=N band, appearance of amine N-H band. |
| In Situ NMR | Detailed structural information, identification of transient species, reaction kinetics. acs.org | Shifts in aromatic and aliphatic proton signals corresponding to the conversion of starting materials to the final product. |
| Near-Infrared (NIR) Spectroscopy | Quantitative analysis in complex mixtures, suitable for process environments. spectroscopyonline.com | Overall reaction progress and endpoint determination in scaled-up production. |
Machine Learning and AI Applications in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with high accuracy. rjptonline.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not apparent to human researchers. researchgate.netacs.org
For the synthesis of this compound, ML models could be trained on databases of similar amine syntheses to:
Predict Reaction Outcomes: Given a set of reactants, reagents, and conditions, an AI model can predict the likely major product and yield, saving significant experimental time and resources. researchgate.netacs.org
Optimize Reaction Conditions: Algorithms can explore a multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for maximizing yield and enantioselectivity. acs.org
Discover Novel Catalysts and Pathways: AI is being used to guide the engineering of enzymes with enhanced properties and to propose entirely new synthetic routes that a chemist might not consider. acs.orgnih.gov The use of AI tools like AlphaFold for predicting protein structures is revolutionizing enzyme engineering for applications in chiral amine synthesis. nih.govresearchgate.net
The development of interpretable ML models is a key area of research, aiming to provide chemists with not just a prediction, but also a chemical rationale for that prediction. acs.org
Development of Modular Synthetic Routes for Diversified Amine Scaffolds
Modular synthesis involves the assembly of complex molecules from simple, interchangeable building blocks or "modules." acs.org This approach offers a powerful strategy for rapidly creating libraries of structurally diverse compounds for applications such as drug discovery. acs.orgresearchgate.net
A modular approach to synthesizing analogs of this compound would involve developing a core synthetic route where the three main components—the fluorobenzyl group, the phenylethyl group, and the amine linker—can be easily varied. researchgate.net This could be achieved through multicomponent reactions or by developing robust, sequential coupling strategies. acs.orgnih.gov
Future research in this area will focus on:
Developing Novel Multicomponent Reactions: Designing reactions where three or more starting materials combine in a single step to form a complex product.
Creating Versatile Chemical Scaffolds: Using central hubs, like amino acids, onto which different functional modules can be attached. mdpi.com
Automated Synthesis: Combining modular routes with robotic platforms to enable the high-throughput synthesis of large amine libraries for biological screening.
This modularity is essential for exploring the structure-activity relationship (SAR) of new pharmaceutical candidates, allowing chemists to systematically modify different parts of a molecule to optimize its biological activity. acs.orgnih.gov
Q & A
Q. What are the established synthetic routes for (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example:
- Reductive Amination : Reacting 4-fluorobenzaldehyde with 1-phenylethylamine in the presence of a reducing agent (e.g., NaBH) under inert conditions. Temperature control (0–10°C) minimizes side reactions like over-reduction .
- Nucleophilic Substitution : Using 4-fluorobenzyl chloride and 1-phenylethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., KCO). Refluxing at 80–100°C for 8–12 hours optimizes yield .
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?
Methodological Answer:
- NMR Spectroscopy : H NMR confirms the presence of the 4-fluorobenzyl group (δ 7.2–7.4 ppm, aromatic protons) and the 1-phenylethyl moiety (δ 1.4–1.6 ppm, CH doublet). F NMR identifies the fluorine substituent (δ -115 to -110 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H] at m/z 244.13 (calculated for CHFN) .
- IR Spectroscopy : Stretching vibrations for C-F (1250 cm) and N-H (3350 cm) confirm functional groups .
Q. What purity standards and analytical methods ensure reproducibility in experiments involving this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% required for pharmacological studies). Retention time ~8.2 minutes .
- Elemental Analysis : Verify %C, %H, %N, and %F within ±0.3% of theoretical values (C: 73.74%, H: 6.60%, N: 5.73%, F: 7.78%) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. The fluorine atom lowers electron density in the benzyl ring, enhancing electrophilic aromatic substitution reactivity .
- Solvation Effects : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions. Dielectric constants of common solvents (e.g., DMSO: ε=46.7) influence reaction pathways .
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC50_{50}50 values) across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time) from conflicting studies. For example, IC discrepancies in kinase inhibition assays may arise from ATP concentration differences (1 mM vs. 10 µM) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace fluorine with Cl or CH) to isolate electronic vs. steric effects. A 2023 study showed that 4-F substitution enhances binding affinity by 30% compared to 4-Cl .
Q. How can byproducts from the synthesis of this compound be identified and mitigated?
Methodological Answer:
- LC-MS/MS : Detect common byproducts like N-benzylated derivatives (e.g., from incomplete reduction in reductive amination). Adjust stoichiometry (1:1.2 amine:aldehyde ratio) to minimize over-alkylation .
- Purification : Use silica gel chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol to remove polar impurities .
Q. What are the implications of fluorine substitution on the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity (logP) : The 4-F substituent increases logP by 0.5 compared to the non-fluorinated analog, enhancing blood-brain barrier permeability (measured via PAMPA assay) .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation. In vitro microsomal studies show a 40% longer half-life (t = 2.8 hours) compared to H-substituted analogs .
Q. How is this compound utilized in the design of bivalent ligands for receptor studies?
Methodological Answer:
- Linker Design : The amine group serves as a conjugation site for spacers (e.g., PEG chains) in opioid receptor ligands. For example, coupling to a κ-opioid pharmacophore via EDC/NHS chemistry yielded a bivalent ligand with 10-fold higher selectivity .
- Biolayer Interferometry (BLI) : Validate binding kinetics (k/k) using immobilized receptors. A 2021 study reported K = 12 nM for a dimeric ligand derived from this compound .
Q. What environmental and safety protocols are critical when handling this amine derivative?
Methodological Answer:
- Waste Management : Neutralize acidic byproducts with NaHCO before disposal. Store toxic intermediates (e.g., benzyl chlorides) in labeled containers under inert gas .
- Occupational Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to potential skin sensitization (LD oral rat = 320 mg/kg) .
Q. How do crystallographic studies inform the solid-state behavior of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve intermolecular interactions (e.g., C-F···H-N hydrogen bonds) that stabilize the crystal lattice. A 2022 study reported a monoclinic P2/c space group with Z = 4 .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···F interactions account for 18% of the surface area) to predict solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
